
5-(Aminomethyl)-2-methylbenzoic acid
Overview
Description
5-(Aminomethyl)-2-methylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminomethyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid to form 5-nitro-2-methylbenzoic acid, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and sulfonating agents (e.g., sulfuric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Pharmaceutical Applications
a. Drug Development:
5-(Aminomethyl)-2-methylbenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its amino group allows for further functionalization, making it a valuable building block in drug design and development.
b. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit antimicrobial properties, which can be harnessed in the formulation of antibiotics or antiseptics. The compound's structure may enhance the efficacy of existing antimicrobial agents by improving their solubility and bioavailability .
Chemical Synthesis
a. Peptide Synthesis:
The compound is employed in peptide synthesis, particularly for creating modified peptides that can exhibit enhanced biological activity or stability. The carboxylic acid group facilitates coupling reactions with amino acids, enabling the formation of peptide bonds .
b. Organic Synthesis:
this compound serves as a precursor in organic synthesis pathways, contributing to the creation of more complex molecules used in various applications, including agrochemicals and polymers .
Analytical Chemistry
a. Reference Material:
This compound is often used as a certified reference material in analytical chemistry. Its purity and well-characterized properties make it suitable for use in calibration standards for techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) .
Material Science
a. Polymer Chemistry:
In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its functional groups can participate in cross-linking reactions, leading to the development of novel materials with tailored characteristics.
Case Studies
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Muscimol: A psychoactive compound with a similar aminomethyl group but different overall structure and biological activity.
Ibotenic acid: Another compound with structural similarities but distinct pharmacological properties
Uniqueness
5-(Aminomethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of an aminomethyl group and a methyl group on the aromatic ring allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
5-(Aminomethyl)-2-methylbenzoic acid (CAS 733690-37-4) is a benzoic acid derivative notable for its unique substitution pattern, which imparts distinct biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- Functional Groups : Aminomethyl group at the 5-position and a methyl group at the 2-position of the benzoic acid core.
The presence of the aminomethyl group allows for specific interactions with biological targets, enhancing its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to active sites, potentially modulating biochemical pathways involved in inflammation and microbial resistance .
Antimicrobial Properties
Research indicates that benzoic acid derivatives, including this compound, exhibit antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
- Case Study : In vitro assays demonstrated significant inhibition of microbial growth, suggesting its potential use as an antimicrobial agent in therapeutic applications.
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. It has been observed to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 in peripheral blood mononuclear cells (PBMCs), indicating a promising role in managing inflammatory disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the amino and carboxyl groups significantly affect the biological activity of benzoic acid derivatives. For instance:
Compound | Modification | Activity |
---|---|---|
TCMDC-135051 | Azaindole-based | Potent against PfCLK3 kinase |
3-Chloro-4-methoxybenzoic acid | Halogenation | Enhanced proteasome activation |
This compound | Aminomethyl group | Inhibitory effects on enzyme activity |
These findings underscore the importance of specific functional groups in enhancing biological efficacy.
Research Findings
Recent studies have validated the potential of this compound in various biological contexts:
- Inhibition of Protein Kinases : The compound has been tested against kinases involved in malaria, demonstrating significant inhibitory effects that could lead to new antimalarial therapies .
- Activation of Proteolytic Systems : It promotes the activity of key protein degradation systems, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are crucial for cellular homeostasis .
- Cytotoxicity Assessment : Evaluations in cancer cell lines revealed low cytotoxicity, suggesting a favorable safety profile for further development as a therapeutic agent .
Q & A
Q. Basic: What are the standard synthetic protocols for 5-(Aminomethyl)-2-methylbenzoic acid, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves functionalizing 2-methylbenzoic acid with an aminomethyl group. A common approach is reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride under controlled pH (7–8) to minimize side reactions . Optimization includes:
- Temperature control : Maintain 0–5°C during exothermic steps to prevent decomposition.
- Catalyst selection : Use Pd/C or Raney nickel for efficient hydrogenation of intermediates .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
Q. Advanced: How can researchers address regioselectivity challenges during the introduction of the aminomethyl group to 2-methylbenzoic acid?
Answer:
Regioselectivity is influenced by steric and electronic factors. To favor substitution at the 5-position:
- Directing groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) at undesired positions, then reduce post-amination .
- Metal coordination : Use Cu(I) catalysts to stabilize transition states, enhancing 5-position reactivity .
- Computational modeling : Employ DFT calculations to predict reactive sites and optimize reaction conditions . Validate outcomes via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) .
Q. Basic: What solvent systems are recommended for solubility studies of this compound?
Answer:
Prioritize polar aprotic solvents (DMSO, DMF) or alcohols (ethanol, methanol) due to the compound’s carboxylic acid and aminomethyl moieties. For aqueous solubility:
- Adjust pH to 7–9 using sodium bicarbonate to deprotonate the carboxyl group .
- Use co-solvents (e.g., 20% PEG-400 in water) for enhanced dissolution .
Q. Advanced: How can researchers predict and resolve discrepancies in solubility data for benzoic acid derivatives like this compound?
Answer:
Apply the Abraham solvation model to correlate experimental solubility with solute descriptors (e.g., S = 0.840, A = 0.420 for 2-methylbenzoic acid ). Key steps:
- Measure logP values via shake-flask method (octanol/water).
- Validate using Abraham’s equation:
log₁₀(S) = c + e·E + s·S + a·A + b·B + v·V
where E, S, A, B, V are solute descriptors, and c, e, s, a, b, v are solvent-specific coefficients . - Address outliers by verifying purity (>98% via HPLC ) and solvent polarity mismatches.
Q. Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H NMR (DMSO-d₆, 400 MHz) identifies aminomethyl (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- FT-IR : Confirm carboxyl (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .
- Elemental analysis : Validate C, H, N composition within ±0.3% of theoretical values .
Q. Advanced: How can degradation pathways of this compound under varying pH and temperature conditions be systematically analyzed?
Answer:
- Forced degradation studies :
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .
Q. Basic: What storage conditions are optimal for maintaining the stability of this compound?
Answer:
Store at –20°C under inert gas (argon) in amber glass vials to prevent:
- Hydrolysis : Minimize moisture exposure (use desiccants) .
- Oxidation : Add BHT (0.01% w/w) as an antioxidant .
Q. Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Answer:
- Crystal growth : Use slow evaporation from ethanol/water (7:3) at 4°C .
- Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Refinement via SHELXL-2018 .
- Validation : Check for hydrogen bonding (N–H⋯O, ~2.8 Å) and torsion angles to confirm stereochemistry .
Q. Tables
Q. Table 1: Solubility Data for 2-Methylbenzoic Acid (Model Compound) in Organic Solvents
Solvent | log₁₀(S) | Temperature (°C) |
---|---|---|
Ethanol | –0.92 | 25 |
1-Octanol | –1.78 | 25 |
Tetrahydrofuran | –0.45 | 25 |
Q. Table 2: Abraham Model Parameters for 2-Methylbenzoic Acid
Descriptor | Value |
---|---|
S | 0.840 |
A | 0.420 |
B | 0.440 |
L | 4.6770 |
Properties
IUPAC Name |
5-(aminomethyl)-2-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCXDCDQXZRVQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.